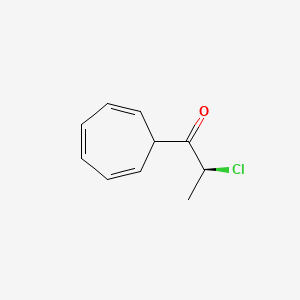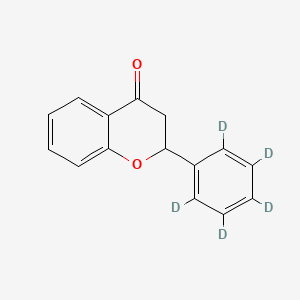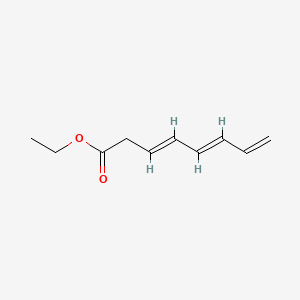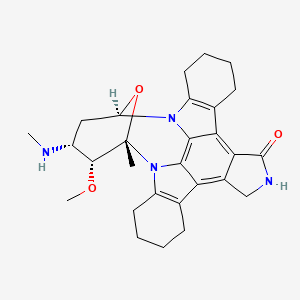
Sulindac Acyl-β-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulindac Acyl-β-D-Glucuronide is an endogenous metabolite of the non-steroidal anti-inflammatory drug Sulindac . It has a molecular formula of C26H25FO9S and a molecular weight of 532.53 .
Molecular Structure Analysis
The molecular structure of Sulindac Acyl-β-D-Glucuronide is complex and involves various interactions. A study has reported detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides . Differences in reactivity were observed for the individual transacylation steps between the compound series .Physical And Chemical Properties Analysis
Sulindac is a nonsteroidal anti-inflammatory drug with poor water solubility . This study presents a way to increase its dissolution rate while reducing the risk of gastrointestinal side effects .Aplicaciones Científicas De Investigación
Kinetic Modelling and Structure-Property Relationships
Sulindac Acyl-β-D-Glucuronide is used in kinetic modelling of acyl glucuronide and glucoside reactivity. This helps in the development of structure-property relationships. The degradation rate of these metabolites via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .
Study of Toxicity Mechanisms
The formation of protein adducts in vivo and subsequent downstream effects have been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .
Comparative Analysis with Acyl Glucosides
Sulindac Acyl-β-D-Glucuronide is used in comparative studies with acyl glucosides. These studies help to understand the differences in reactivity observed between the two compound series .
Drug Discovery Applications
The models developed using Sulindac Acyl-β-D-Glucuronide may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behavior .
Study of Covalent Adduct Formation
Sulindac Acyl-β-D-Glucuronide is used in the study of covalent adduct formation of nonsteroidal anti-inflammatory drugs (NSAIDs) with UDP-Glucuronosyltransferase. This helps in understanding the dysfunction of target proteins .
Quantitative Analysis of Covalent Adduct Formation
Sulindac Acyl-β-D-Glucuronide is used in quantitative analysis of the covalent adduct formation of NSAIDs with UDP-Glucuronosyltransferase. This helps in understanding the stereoselectivity observed upon covalent binding to UGT .
Mecanismo De Acción
Target of Action
Sulindac Acyl-β-D-Glucuronide is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac . Its primary targets are proteins in the body, specifically those that interact with carboxylic acid-containing drugs .
Mode of Action
Sulindac Acyl-β-D-Glucuronide interacts with its protein targets through a process known as intramolecular transacylation and hydrolysis . This process involves the transfer of an acyl group from the glucuronide to the protein, resulting in the formation of protein adducts . The charged carboxylate ion and neutral hydroxyl group in the glucuronide conjugate are responsible for these interactions .
Biochemical Pathways
The formation of Sulindac Acyl-β-D-Glucuronide involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . This process is part of the glucuronidation pathway, which is a major phase II metabolic pathway in the body.
Pharmacokinetics
It is known that acyl glucuronides, in general, are predominantly cleared through renal excretion . The molecular weight of Sulindac Acyl-β-D-Glucuronide is 532.53 , which suggests that it may be subject to renal clearance.
Result of Action
The formation of protein adducts by Sulindac Acyl-β-D-Glucuronide has been associated with the toxicity of several carboxylic acid-containing drugs .
Action Environment
The action of Sulindac Acyl-β-D-Glucuronide can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of intramolecular transacylation and hydrolysis . Additionally, the presence of other substances in the body that can interact with Sulindac Acyl-β-D-Glucuronide may also influence its action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
The reactivity of the acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively on account of their potential hepatotoxicity . Detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behavior .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sulindac Acyl-β-D-Glucuronide involves the acylation of Sulindac with a suitable acylating agent followed by glucuronidation using a glucuronic acid derivative.", "Starting Materials": [ "Sulindac", "Acylating agent", "Glucuronic acid derivative", "Solvents", "Reagents" ], "Reaction": [ "Sulindac is acylated using an acylating agent in the presence of a suitable solvent and reagents to form the acylated Sulindac intermediate.", "The acylated Sulindac intermediate is then reacted with a glucuronic acid derivative in the presence of a suitable solvent and reagents to form Sulindac Acyl-β-D-Glucuronide.", "The product is purified and characterized using various analytical techniques such as NMR, IR, and MS." ] } | |
Número CAS |
60018-36-2 |
Nombre del producto |
Sulindac Acyl-β-D-Glucuronide |
Fórmula molecular |
C26H25FO9S |
Peso molecular |
532.535 |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H25FO9S/c1-12-17(9-13-3-6-15(7-4-13)37(2)34)16-8-5-14(27)10-19(16)18(12)11-20(28)35-26-23(31)21(29)22(30)24(36-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+,37?/m0/s1 |
Clave InChI |
ZGOXLKUBXKIPQX-AEHOTZTESA-N |
SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Sinónimos |
(Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetate]β-D-Glucopyranuronic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)


![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)

